(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C13H20BNO4 and a molecular weight of 265.11 g/mol . This compound features a piperidine ring, a phenyl ring, and a boronic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the reaction of 4-hydroxypiperidine with 2-bromoethanol to form the intermediate (2-(4-hydroxypiperidin-1-yl)ethanol). This intermediate is then reacted with 3-bromophenylboronic acid under suitable conditions to yield the final product . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups like halides or ethers.
Scientific Research Applications
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(2-(4-Hydroxyphenyl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Hydroxybenzyl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Hydroxycyclohexyl)ethoxy)phenyl)boronic acid
Uniqueness
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its versatility in various applications, particularly in medicinal chemistry and enzyme inhibition .
Properties
IUPAC Name |
[3-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-12-4-6-15(7-5-12)8-9-19-13-3-1-2-11(10-13)14(17)18/h1-3,10,12,16-18H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHSWDJMRHEGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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